2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide -

2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-4500435
CAS Number:
Molecular Formula: C20H14F5N3O3S
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide is a small molecule identified as a promising lead compound for the development of novel anticancer therapies. [] It exhibits specific binding affinity for the hemopexin-like domain of matrix metalloproteinase-9 (MMP-9). [] This domain plays a crucial role in cancer cell migration and invasion by facilitating interactions with cell surface proteins and activating downstream signaling pathways. []

Synthesis Analysis

While the provided papers do not explicitly describe the complete synthesis of 2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide, they indicate its development through an in silico docking approach followed by evaluation using biochemical and biological techniques. [] This approach likely involved virtual screening of compound libraries against the target protein, MMP-9, followed by synthesis and testing of promising candidates. []

Mechanism of Action

2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its anticancer activity by selectively binding to the hemopexin-like domain of MMP-9. [] This binding disrupts the homodimerization of MMP-9, hindering its association with cell surface proteins like CD44 and α4β1 integrin. [] Consequently, this disruption inhibits the activation of downstream signaling pathways, including the EGFR-MAP kinase pathway, which are crucial for promoting tumor cell growth, migration, and invasion. []

Applications

The primary application of 2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide, as highlighted in the provided literature, is as a potential anticancer agent. [] Its specific targeting of the MMP-9 hemopexin domain, without affecting the catalytic activity of MMP-9, distinguishes it from traditional MMP inhibitors and suggests a novel approach to developing antimetastatic therapies. []

  • Inhibit cancer cell migration and proliferation in cells expressing MMP-9. []
  • Disrupt MMP-9 homodimerization and prevent its association with CD44 and α4β1 integrin, hindering downstream signaling. []
  • Reduce tumor growth and lung metastasis in a tumor xenograft model. []

N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide

Compound Description: This pyrimidinone derivative served as the basis for generating a library of compounds targeting the hemopexin-like domain of matrix metalloproteinase-9 (MMP-9). [] It was identified as a hit molecule with promising activity, prompting further structural optimization. []

N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)

Compound Description: This compound was identified as a potent lead molecule (Kd = 320 nM) in a study focusing on the development of inhibitors targeting the hemopexin-like domain of MMP-9. [] It exhibits high specificity for binding to this domain of proMMP-9 and effectively disrupts MMP-9 homodimerization. [] This disruption prevents proMMP-9 association with α4β1 integrin and CD44, leading to EGFR dissociation and ultimately inhibiting cancer cell invasion and angiogenesis. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

Compound Description: This compound, also known as AMG 487, is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] Its pharmacokinetic profile is characterized by dose- and time-dependent changes, attributed to the formation of an inhibitory metabolite. [] This metabolite, identified as the O-deethylated AMG 487 (M2), inhibits CYP3A, particularly through mechanism-based inhibition. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

Compound Description: Classified as a 3H-pyrido[2,3-d]pyrimidin-4-one derivative, NBI-74330 exhibits potent antagonist activity against the chemokine receptor CXCR3. [, ] This compound effectively blocks the actions of CXCL10 and CXCL11 at human CXCR3, demonstrating noncompetitive antagonism and inverse agonism as its mechanism of action. [] It shows high affinity for human CXCR3 with slightly lower affinity for rodent CXCR3. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Belonging to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class, VUF10085/AMG-487 displays potent antagonistic activity against the chemokine receptor CXCR3. [] It acts as a noncompetitive antagonist at CXCR3, demonstrating inverse agonism as its mechanism of action, particularly against the constitutively active mutant CXCR3 N3.35A. []

Properties

Product Name

2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C20H14F5N3O3S

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H14F5N3O3S/c21-18(22)30-14-5-1-12(2-6-14)16-9-10-26-19(28-16)32-11-17(29)27-13-3-7-15(8-4-13)31-20(23,24)25/h1-10,18H,11H2,(H,27,29)

InChI Key

CVTDTNIIEIUJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.